5-Iodo-2-(methylthio)pyrimidine
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Overview
Description
5-Iodo-2-(methylthio)pyrimidine is a heterocyclic organic compound with the molecular formula C5H5IN2S It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3 The compound is characterized by the presence of an iodine atom at position 5 and a methylthio group at position 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-2-(methylthio)pyrimidine typically involves the iodination of 2-(methylthio)pyrimidine. One common method includes the reaction of 2-(methylthio)pyrimidine with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Iodo-2-(methylthio)pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom at position 5 can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The methylthio group can be oxidized to a sulfoxide or sulfone, and reduced back to the thiol form.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings, forming carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used to oxidize the methylthio group.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura and Sonogashira couplings.
Major Products Formed
Substitution Products: Compounds with different substituents at position 5, such as azides or nitriles.
Oxidation Products: Sulfoxides and sulfones derived from the methylthio group.
Coupling Products: Biaryl or alkyne-substituted pyrimidines.
Scientific Research Applications
5-Iodo-2-(methylthio)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with antiviral or anticancer properties.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 5-Iodo-2-(methylthio)pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interfering with DNA synthesis. The iodine atom and methylthio group can interact with biological targets, leading to the inhibition of viral replication or cancer cell growth. The exact molecular targets and pathways involved would vary based on the specific compound it is incorporated into.
Comparison with Similar Compounds
Similar Compounds
2-(Methylthio)pyrimidine: Lacks the iodine atom at position 5, making it less reactive in substitution reactions.
5-Iodo-2-(ethylthio)pyrimidine: Similar structure but with an ethylthio group instead of a methylthio group, which may affect its reactivity and biological activity.
5-Bromo-2-(methylthio)pyrimidine: Contains a bromine atom instead of iodine, which can influence its chemical properties and reactivity.
Uniqueness
5-Iodo-2-(methylthio)pyrimidine is unique due to the presence of both an iodine atom and a methylthio group, which confer distinct reactivity and potential biological activity. The iodine atom makes it a versatile intermediate for further functionalization, while the methylthio group can participate in various chemical transformations.
Properties
IUPAC Name |
5-iodo-2-methylsulfanylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IN2S/c1-9-5-7-2-4(6)3-8-5/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBTJAULKFWGYSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C=N1)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IN2S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.08 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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